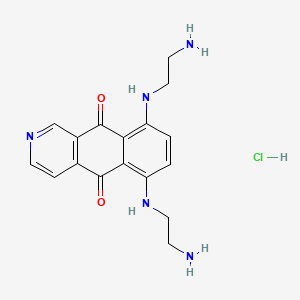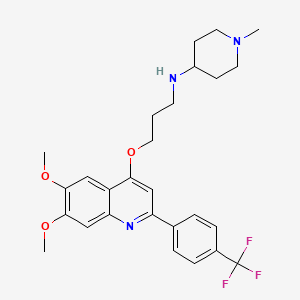
Egfr-IN-46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-46 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-46 involves multiple steps, starting with the preparation of key intermediates. The process typically includes reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-46 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Egfr-IN-46 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as an anti-cancer agent.
Industry: Applied in the development of diagnostic kits and therapeutic formulations.
Mecanismo De Acción
Egfr-IN-46 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain. This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparación Con Compuestos Similares
Egfr-IN-46 is compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. This makes it particularly effective against drug-resistant cancer cell lines .
List of Similar Compounds
Erlotinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor used for similar indications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations.
This compound stands out due to its unique chemical structure and mechanism of action, offering potential advantages in overcoming resistance and improving therapeutic outcomes.
Propiedades
Fórmula molecular |
C27H32F3N3O3 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
N-[3-[6,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]quinolin-4-yl]oxypropyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C27H32F3N3O3/c1-33-12-9-20(10-13-33)31-11-4-14-36-24-16-22(18-5-7-19(8-6-18)27(28,29)30)32-23-17-26(35-3)25(34-2)15-21(23)24/h5-8,15-17,20,31H,4,9-14H2,1-3H3 |
Clave InChI |
GTFSJMZEXMPUJA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NCCCOC2=CC(=NC3=CC(=C(C=C32)OC)OC)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


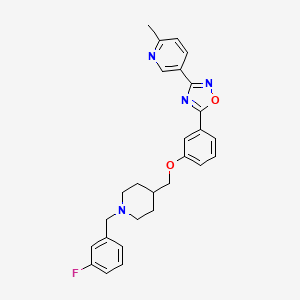
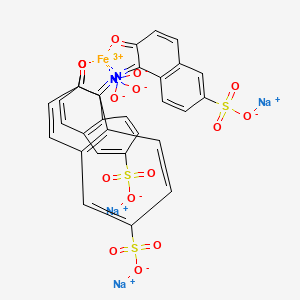

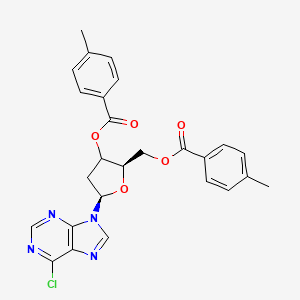
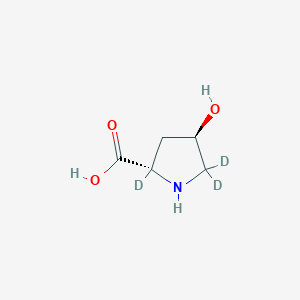
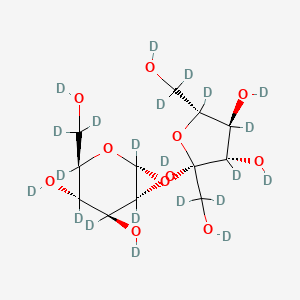
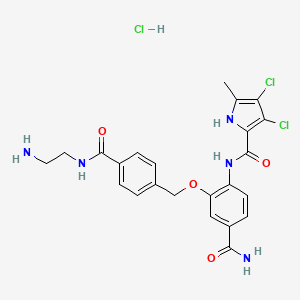

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
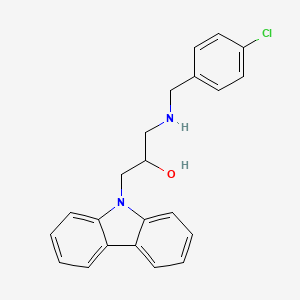
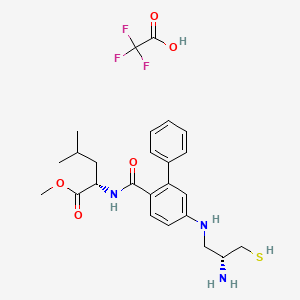
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
